MAGE-1 Antigen (161-169) is a peptide derived from the MAGE-1 gene, which is part of the melanoma-associated antigen family. This antigen plays a crucial role in the immune response against tumors, particularly in cancers such as melanoma and hepatocellular carcinoma. The MAGE gene family is characterized by its expression in various tumors while being largely absent in normal tissues, except for specific germ cells, making it a prime candidate for cancer immunotherapy.
The MAGE-1 Antigen is encoded by the MAGEA1 gene located on the X chromosome (Xq28). It was first identified in melanoma cells, where it is recognized by cytotoxic T lymphocytes in a major histocompatibility complex class I-restricted manner. This specificity allows for targeted immune responses against tumor cells expressing this antigen .
MAGE-1 Antigen belongs to the larger category of cancer/testis antigens. These antigens are typically expressed in testicular germ cells and various tumors, making them ideal targets for immunotherapeutic strategies. The MAGE gene family includes several subfamilies, including MAGE-A, MAGE-B, and MAGE-C, with MAGE-A being the most studied due to its frequent expression in a wide range of cancers .
The synthesis of MAGE-1 Antigen (161-169) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The MAGE-1 Antigen (161-169) has a specific amino acid sequence that contributes to its structural conformation and immunogenicity. The sequence is as follows:
Data:
MAGE-1 Antigen can participate in several biochemical interactions, primarily through its binding with T cell receptors on cytotoxic T lymphocytes.
Technical Details:
The mechanism of action of MAGE-1 Antigen involves several steps:
Data:
Studies have shown that patients with tumors expressing MAGE antigens can mount effective immune responses following vaccination with MAGE-derived peptides .
Relevant Data:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the identity and purity of synthesized peptides .
MAGE-1 Antigen has significant applications in cancer immunotherapy:
The MAGE-1 Antigen (161-169), human, is a nonapeptide with the primary amino acid sequence Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr, represented in single-letter code as EADPTGHSY [1] [7] [9]. Its molecular formula is C₄₁H₅₇N₁₁O₁₇, yielding a molecular weight of 975.97 Da [1] [9]. The peptide is typically isolated as a trifluoroacetate salt to enhance solubility and stability [1]. Unlike many tumor antigens, this peptide undergoes no significant post-translational modifications (e.g., phosphorylation or glycosylation), as confirmed by monoclonal antibody studies and mass spectrometry [3] [9]. Its antigenicity relies exclusively on its linear sequence, which is proteolytically processed from the full-length MAGE-1 protein—a 46-kDa cytoplasmic protein clustered in paranuclear organelles [3] [9].
Table 1: Primary Structural Data of MAGE-1 (161-169)
Property | Value |
---|---|
Amino Acid Sequence | H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH |
One-Letter Code | EADPTGHSY |
Molecular Formula | C₄₁H₅₇N₁₁O₁₇ |
Molecular Weight | 975.97 Da |
CAS Registry Number | 144449-86-5 |
Storage Conditions | -20 ± 5 °C |
Cellular Localization | Cytoplasmic (paranuclear clusters) |
Computational studies reveal that EADPTGHSY binds HLA-A*0101 via conserved anchor residues: Glu¹ (P1) and Tyr⁹ (P9). Molecular dynamics simulations demonstrate that Glu¹ forms salt bridges with HLA-A1's Arg⁶⁵ and Lys⁶⁶, while Tyr⁹ anchors into the hydrophobic F-pocket [2] [10]. Position 7 (His) serves as a secondary anchor, influencing peptide flexibility and HLA docking efficiency [10]. The central residues (Pro⁴-Thr⁵-Gly⁶) adopt a polyproline type II helix, optimizing T-cell receptor (TCR) engagement [10]. Intriguingly, computational models predict cross-reactivity with HLA-A29 and HLA-B44 due to overlapping binding motifs: HLA-A29 requires acidic residues at P3 (Asp³), while HLA-B44 favors Glu at P2 (Ala² in MAGE-1 is substituted by Glu in homologous MAGE peptides) [10]. This plasticity enables the peptide to engage multiple HLA alleles despite differing binding principles.
Table 2: Key Interactions in HLA-A1:EADPTGHSY Complex
Peptide Position | Residue | Interaction with HLA-A1 | Functional Role |
---|---|---|---|
P1 | Glu¹ | Salt bridges with Arg⁶⁵/Lys⁶⁶ | Primary anchor |
P3 | Asp³ | Hydrogen bonding with Tyr¹⁷¹ | Stability enhancement |
P7 | His⁷ | Hydrophobic packing with Trp¹⁶⁷ | Secondary anchor |
P9 | Tyr⁹ | Burial in F-pocket; van der Waals contacts | Primary anchor |
MAGE-1 (161-169) is synthesized using Fmoc-based SPPS on Wang resins, ensuring >90% purity [1] [9]. The protocol involves:
Radiolabeled derivatives enable tracking of HLA-peptide interactions:
Table 3: Photoaffinity Labeling Strategies for MAGE-1 (161-169)
Technique | Modification Site | Reagent | Application |
---|---|---|---|
Radioiodination | Tyr⁹ (after dephosphorylation) | Chloramine T + ¹²⁵I | Quantifying HLA-A1 binding affinity |
Photoaffinity Labeling | His⁷ → ASDAP substitution | N-β-(4-azidosalicyloyl)-DAP | Mapping HLA-peptide interaction sites |
Decapeptide Analogs | N/A | Extended C-terminus (e.g., EADPTGHSYF) | Enhanced HLA-B44 binding studies |
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